2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate
Description
2-Phenoxyethyl N-methyl-N-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate is a complex azo-thiazolyl derivative characterized by a phenoxyethyl ester backbone, a beta-alaninate moiety, and a nitro-substituted thiazolylazo group. The nitro group and azo functionality are critical for redox activity and electronic properties, which may influence biological interactions or material stability .
Properties
CAS No. |
88470-43-3 |
|---|---|
Molecular Formula |
C22H23N5O5S |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-phenoxyethyl 3-[N,3-dimethyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanoate |
InChI |
InChI=1S/C22H23N5O5S/c1-16-14-17(8-9-19(16)24-25-22-23-15-20(33-22)27(29)30)26(2)11-10-21(28)32-13-12-31-18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3 |
InChI Key |
MGBYXZXPDPRITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)CCC(=O)OCCOC2=CC=CC=C2)N=NC3=NC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Phenoxyethyl Group: This step involves the reaction of phenol with ethylene oxide under basic conditions to form 2-phenoxyethanol.
Synthesis of the Nitrothiazolyl Azo Compound: This involves the nitration of thiazole followed by azo coupling with aniline derivatives.
Formation of the Beta-Alaninate Moiety: This step involves the reaction of beta-alanine with methylating agents to form N-methyl-beta-alanine.
Final Coupling Reaction: The final step involves coupling the phenoxyethyl group, nitrothiazolyl azo compound, and N-methyl-beta-alanine under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyethyl derivatives.
Scientific Research Applications
2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: It may influence signaling pathways, metabolic processes, and cellular functions, contributing to its observed activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Azo-Thiazolyl Derivatives
The compound shares structural homology with 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl-2-azo)-benzoic acid derivatives (). Both classes feature azo-linked thiazolyl groups, but the target compound substitutes the benzoic acid group with a phenoxyethyl-beta-alaninate chain. Key differences include:
- Substituent Effects : The nitro group at the 5-position of the thiazole ring in the target compound contrasts with nitro or other substituents (e.g., Cl, CH₃) on benzothiazole rings in . This positioning may alter electron-withdrawing effects and binding affinity in coordination chemistry .
- Acidity: The benzoic acid derivatives in exhibit measurable pKa values for phenolic and carboxylic protons (Table 1, ), whereas the target compound’s esterified backbone likely reduces acidity, enhancing lipophilicity .
Nitrofuran-Based Carcinogens (FANFT and Analogs)
While structurally distinct, N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) (Evidences 2–8) shares a nitro-heterocyclic scaffold. Comparisons highlight:
- Metabolic Activation: FANFT’s carcinogenicity depends on prostaglandin endoperoxide synthetase-mediated metabolism, forming reactive intermediates that bind nucleic acids . The target compound’s nitro-thiazolyl group could undergo similar redox activation, though its esterified structure may limit metabolic conversion.
- Tumor Promotion: Sodium saccharin and DL-tryptophan enhance FANFT-induced bladder carcinogenesis by promoting irreversible epithelial lesions (e.g., pleomorphic microvilli) .
Stability and Reactivity
- Nitro Group Stability : The electron-deficient nitro group on the thiazole ring may confer sensitivity to reducing agents, similar to FANFT’s susceptibility to enzymatic reduction .
- Azo Linkage : The azo bond (-N=N-) is prone to photolytic or thermal cleavage, a limitation shared with ’s benzothiazolyl-azo dyes .
Potential Bioactivity
- Aspirin inhibits FANFT-induced lesions by blocking prostaglandin-mediated metabolism , suggesting a possible mitigation strategy for nitro-thiazolyl derivatives.
- Antimicrobial Potential: Azo-thiazolyl compounds in are unexplored for antimicrobial activity, but nitro groups in nitrofurans (e.g., FANFT) historically confer antibacterial effects .
Comparative Data Tables
Table 1: Structural and Physical Properties
Biological Activity
2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate, commonly referred to as 2-Phenoxyethyl beta-alaninate, is a synthetic compound with potential biological activities. Its structure includes a phenoxyethyl group, a nitro-thiazole moiety, and a beta-alanine derivative, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
The chemical characteristics of 2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate are essential for understanding its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O5S |
| Molecular Weight | 469.514 g/mol |
| LogP | 4.41 |
| Density | 1.32 g/cm³ |
| Boiling Point | 643.1 ºC at 760 mmHg |
| CAS Number | 88470-43-3 |
The biological activity of 2-Phenoxyethyl beta-alaninate can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with azo groups often exhibit antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cellular Uptake and Transport : The phenoxyethyl group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy.
Pharmacological Effects
Research indicates that 2-Phenoxyethyl beta-alaninate may have several pharmacological effects:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation by modulating cytokine production.
- Anticancer Activity : The nitro-thiazole moiety is known for its potential anticancer properties, possibly inducing apoptosis in cancer cells.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from damage due to oxidative stress.
Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of various nitro-containing compounds, including 2-Phenoxyethyl beta-alaninate. Results indicated significant free radical scavenging activity, suggesting its utility in preventing oxidative damage in biological systems.
Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that treatment with 2-Phenoxyethyl beta-alaninate reduced the expression of pro-inflammatory cytokines in macrophage cell lines. This effect was attributed to the inhibition of NF-kB signaling pathways.
Study 3: Anticancer Potential
A recent investigation assessed the cytotoxic effects of 2-Phenoxyethyl beta-alaninate on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate, and how are intermediates characterized?
- Methodological Answer : Synthesis involves coupling reactions, azo bond formation, and purification. For example, intermediates like 3-amino-6-bromo-N-methylpyridine-2-carboxamide are synthesized using brominated reagents (e.g., bromosuccinimide) in dimethylformamide at 0°C, followed by purification via silica gel chromatography with ethyl acetate/hexane gradients. Structural confirmation employs ESI-MS and HPLC .
Q. How are azo-linked compounds like this compound stabilized during synthesis to prevent premature degradation?
- Answer : Reaction conditions (e.g., low temperatures, inert atmospheres) minimize side reactions. Stabilization of the azo group is achieved using electron-withdrawing substituents (e.g., nitro groups on the thiazole ring) and buffered aqueous workups (e.g., saturated NaHCO₃ washes) to maintain pH control .
Q. What analytical techniques are essential for verifying the purity and structure of this compound?
- Answer : High-resolution ESI-MS confirms molecular weight, while chiral HPLC (e.g., Chiralpak® OD columns) resolves stereoisomers. Purity is assessed via reverse-phase HPLC with UV detection at λ = 254 nm. NMR (¹H/¹³C) and FTIR validate functional groups and regiochemistry .
Advanced Research Questions
Q. How can researchers resolve stereoisomers of this compound, and what challenges arise in chiral separation?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak® OD) with supercritical fluid chromatography (SFC). Example conditions: 20% MeOH-DMEA (0.2%) in CO₂, 5 mL/min flow rate, 100 bar pressure, 35°C. Retention times (e.g., 1.610 vs. 2.410 minutes) distinguish isomers, with enantiomeric excess (ee) >98% achieved .
Q. What experimental design principles apply to studying this compound’s environmental fate, and how are transformation products identified?
- Answer : Follow frameworks like Project INCHEMBIOL:
- Lab studies : Determine hydrolysis rates under varied pH/temperature. Use LC-MS/MS to track degradation products.
- Field studies : Apply randomized block designs (split-split plots) to assess soil/water partitioning. Biotic/abiotic transformations are monitored via isotopic labeling (e.g., ¹⁴C-tracing) .
Q. How can computational modeling predict this compound’s reactivity in biological systems?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., enzymes), validated by in vitro assays (e.g., IC₅₀ measurements) .
Q. What strategies reconcile contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?
- Answer :
- Standardization : Use certified reference materials (e.g., NIST-traceable standards) to calibrate assays.
- Meta-analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, cell line variability).
- Cross-validation : Compare orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics .
Data Analysis & Optimization
Q. How do researchers optimize reaction yields for nitro-thiazolyl azo intermediates?
- Answer : Design of Experiments (DoE) identifies critical factors (e.g., stoichiometry, catalyst loading). For example, coupling reactions using HATU/DIPEA in THF increase yields by 20% compared to EDC/HOBt. Real-time monitoring via inline FTIR tracks azo bond formation .
Q. What statistical methods are used to analyze dose-response relationships in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
